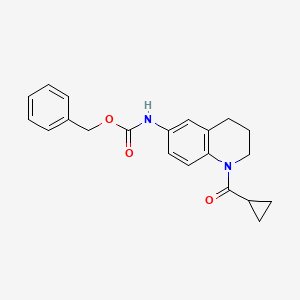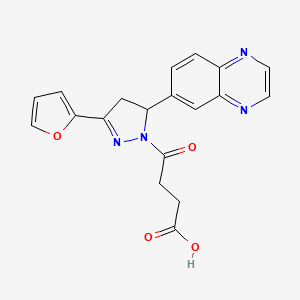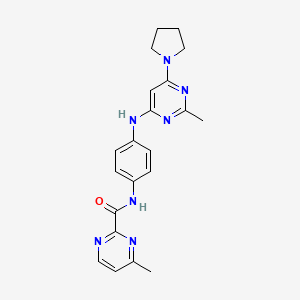
1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound description includes its chemical name, molecular formula, and structural formula. It may also include its classification based on functional groups or chemical families.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
A notable area of research involves the synthesis and characterization of thiourea derivatives, which have shown promising applications in molecular docking, DNA binding, cytotoxicity studies, and quantum chemical analyses. For instance, the synthesis of a compound similar to 1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea was elaborated, demonstrating its structure through various spectroscopic techniques and computational quantum chemical studies. This compound exhibited significant stabilization energy, chemical potential, and hardness, suggesting its potential in bioactive compound development. Furthermore, its ability to bind with DNA and exhibit cytotoxic nature against certain cell lines was evaluated, indicating its relevance in therapeutic applications (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
Research on thiourea derivatives extends into molecular docking and DNA binding studies, highlighting their potential as anticancer agents. These studies involve computational and experimental approaches to understand the interaction mechanisms of thiourea derivatives with biological targets, such as DNA, showcasing their binding affinities and suggesting mechanisms of action (Mushtaque et al., 2016).
Quantum Chemical Analyses
Quantum chemical analyses provide insights into the electronic structure, stability, and reactivity of thiourea derivatives. These studies help in predicting the behavior of these compounds under various conditions and their interactions with biological molecules. The research demonstrates the application of density functional theory (DFT) in evaluating the properties of thiourea derivatives, which is crucial for designing molecules with desired biological activities (Mushtaque et al., 2016).
Biological Activities and Applications
The exploration of thiourea derivatives in biological contexts, including their anti-proliferative and tumor cell selectivity, highlights their potential as novel therapeutic agents. Studies have shown that specific thiourea derivatives exhibit pronounced activity against certain tumor cell lines, offering pathways for the development of targeted cancer therapies. The selective inhibition of tumor cell proliferation, along with insights into the mechanisms of action, paves the way for further research into the therapeutic applications of these compounds (Thomas et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound and measures to be taken in case of exposure.
Future Directions
This involves predicting or suggesting future research directions based on the compound’s properties and behavior. It could include potential applications or reactions of the compound.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea”, you may need to consult specialized chemical databases or scientific literature.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-20-16-10-8-15(9-11-16)19-17(21)18-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXBHVCFWNUWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2693718.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)
![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)

![5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693723.png)
![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)
![2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2693726.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693736.png)


![5-Methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693740.png)